8-Amino-1,4-dioxaspiro[4.5]decan-7-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
8-amino-1,4-dioxaspiro[4.5]decan-7-ol |
InChI |
InChI=1S/C8H15NO3/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h6-7,10H,1-5,9H2 |
InChI Key |
ZPBXVXJSKRINPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1N)O)OCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Amino 1,4 Dioxaspiro 4.5 Decan 7 Ol
Retrosynthetic Analysis of 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol
A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnection would be at the C-N and C-O bonds of the amino alcohol functionality. This leads back to a key intermediate, an α-amino ketone or a related precursor. The spiroketal linkage can be retrosynthetically cleaved to reveal a dihydroxy ketone precursor. This dihydroxy ketone is a crucial building block that can be assembled from simpler, commercially available starting materials.
Another strategic disconnection involves the formation of the cyclohexane (B81311) ring. A plausible approach would be a Diels-Alder reaction or an intramolecular aldol (B89426) condensation to construct the six-membered ring with the required functionalities in place or in a latent form. The amino and hydroxyl groups can be introduced through various functional group interconversions. For instance, the amino group could be derived from the reduction of a nitro group or an azide (B81097), or through a reductive amination of a ketone. The hydroxyl group can be introduced by the reduction of a ketone.
Established Synthetic Routes to 1,4-Dioxaspiro[4.5]decane Derivatives
The synthesis of the 1,4-dioxaspiro[4.5]decane core is well-established in organic chemistry. These methodologies provide a foundation for the synthesis of more complex derivatives like this compound.
Cyclization Reactions in Spiroketal Formation
The formation of the spiroketal is typically achieved through the acid-catalyzed reaction of a ketone with a diol. In the context of 1,4-dioxaspiro[4.5]decane derivatives, this involves the reaction of a cyclohexane-1,4-dione derivative with ethylene (B1197577) glycol. The reaction is generally reversible and driven to completion by the removal of water.
A key intermediate in the synthesis of 1,4-dioxaspiro[4.5]decane derivatives is 1,4-dioxaspiro[4.5]decan-8-one. This compound serves as a versatile precursor for introducing various functionalities onto the cyclohexane ring. researchgate.net
The mechanism of spiroketal formation involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol. This is followed by a second intramolecular cyclization to form the spirocyclic structure. The stereochemistry of the spirocenter is often controlled by thermodynamic factors, with the most stable anomer being preferentially formed. chemtube3d.com Radical oxidative cyclization of spiroacetals bearing a hydroxyalkyl side chain is another efficient method for constructing bis-spiroacetals. nih.gov
Multi-Component Reactions for Spiroheterocycle Construction
Multi-component reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecular architectures, including spiroheterocycles. rsc.orgrsc.orgnih.gov These reactions involve the combination of three or more starting materials in a single step to form a product that contains the majority of the atoms from the reactants. rsc.org MCRs offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. nih.gov The synthesis of spirooxindoles, for example, has been achieved through a water-mediated three-component reaction of isatin, 4-aminocoumarin, and 1,3-dicarbonyl compounds. researchgate.net
Grignard Additions in Precursor Synthesis
Grignard reagents are valuable nucleophiles in organic synthesis and can be employed in the synthesis of precursors for 1,4-dioxaspiro[4.5]decane derivatives. organic-chemistry.org The addition of a Grignard reagent to an aldehyde or ketone is a fundamental method for forming carbon-carbon bonds and introducing hydroxyl groups. masterorganicchemistry.com For instance, the reaction of a Grignard reagent with a suitable spiroketal aldehyde can be used to introduce a side chain that can be further elaborated. rsc.org The stereoselectivity of Grignard additions can often be controlled by chelation effects, leading to the preferential formation of one diastereomer. rsc.org
| Reactant 1 | Reactant 2 | Product | Reference |
| Aldehyde/Ketone | Organomagnesium Halide | Secondary/Tertiary Alcohol | organic-chemistry.org |
| Ester/Lactone | Excess Grignard Reagent | Tertiary Alcohol | masterorganicchemistry.com |
| Nitrile | Grignard Reagent | Unsymmetrical Ketone | organic-chemistry.org |
| Carbon Dioxide | Grignard Reagent | Carboxylic Acid | masterorganicchemistry.com |
| Epoxide | Grignard Reagent | Alcohol | masterorganicchemistry.com |
Reduction Strategies to Obtain Spiroketal Alcohols
The reduction of a carbonyl group is a crucial step in the synthesis of spiroketal alcohols. Aldehydes and ketones can be readily reduced to primary and secondary alcohols, respectively. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). fiveable.mechemguide.co.uk Sodium borohydride is a milder reagent and is often preferred for its ease of handling, while lithium aluminum hydride is a more powerful reducing agent capable of reducing a wider range of carbonyl compounds. youtube.com
The choice of reducing agent can be critical in achieving selectivity in molecules with multiple functional groups. For instance, NaBH4 will selectively reduce aldehydes and ketones in the presence of esters and carboxylic acids. fiveable.me
| Carbonyl Compound | Reducing Agent | Product | Reference |
| Aldehyde | NaBH4 or LiAlH4 | Primary Alcohol | libretexts.orgfiveable.me |
| Ketone | NaBH4 or LiAlH4 | Secondary Alcohol | libretexts.orgfiveable.me |
| Carboxylic Acid | LiAlH4 | Primary Alcohol | fiveable.me |
| Ester | LiAlH4 | Primary Alcohol | fiveable.me |
Stereoselective and Asymmetric Synthesis Approaches to this compound
The synthesis of a specific stereoisomer of this compound requires stereoselective or asymmetric synthetic methods. The relative stereochemistry of the amino and hydroxyl groups on the cyclohexane ring can be controlled by the choice of reagents and reaction conditions.
One approach to achieving stereoselectivity is through substrate control, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone precursor to the desired alcohol can be influenced by the steric hindrance of adjacent functional groups.
Asymmetric synthesis aims to introduce new stereocenters in a controlled manner, leading to an enantiomerically enriched or pure product. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For instance, the asymmetric reduction of a ketone can be accomplished using a chiral reducing agent, such as a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst. researchgate.net
Recent advances have also seen the development of synergistic photocatalysis and organocatalysis for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3 + 2] cycloaddition of cyclopropylamines with olefins. mdpi.com This method offers mild reaction conditions and high diastereoselectivity. mdpi.com
Enantioselective Routes to Chiral Spiroketal Intermediates
The absolute stereochemistry of the final product is critically dependent on the chirality of the spiroketal core. Consequently, the development of enantioselective methods to access chiral 1,4-dioxaspiro[4.5]decane intermediates is of paramount importance. Organocatalysis has emerged as a powerful tool for these asymmetric transformations.
Chiral Brønsted acids and aminothiourea catalysts, for instance, have been effectively employed in the asymmetric synthesis of spiroketals. researchgate.netscilit.com One notable approach involves the enantio- and diastereoselective spiroketalization of ketones tethered to an enone moiety, catalyzed by a quinine-derived squaramide organocatalyst. acs.org This method proceeds via an in situ enol formation and demonstrates high levels of stereocontrol, providing access to optically active spiroketal cores with complete atom economy. acs.org Asymmetric cascade reactions, combining chiral Lewis acid catalysis with achiral π-acid catalysis, have also proven successful in synthesizing spiroketals with excellent yield and enantioselectivity (up to >99% ee). researchgate.net These methods provide a foundational platform for producing enantiopure spiroketal precursors that can be further elaborated to target molecules like this compound.
Diastereoselective Control in Functionalization Steps
Once the spiroketal core is established, the subsequent introduction of the amino and hydroxyl groups at the C7 and C8 positions requires precise diastereoselective control. The relative stereochemistry of these two adjacent functional groups significantly influences the biological activity of the final molecule.
Several strategies have been developed to control this diastereoselectivity. One effective method involves a Claisen rearrangement to generate a multi-functionalized spiro[4.5]decane as a single diastereomer. nih.gov Another powerful approach is the use of cooperative photocatalysis and organocatalysis for a [3+2] cycloaddition reaction. This method has been used to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1 d.r.). mdpi.comresearchgate.net The choice of catalyst, such as a BINOL-derived phosphoric acid, is crucial for inducing the desired stereochemical outcome. mdpi.com
Furthermore, the oxidative cleavage of tricyclic precursors provides a stereoselective route to functionalized spiro[4.5]decanes. tandfonline.comtandfonline.com A specific synthesis of a related compound, trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol, was achieved by reacting a spiro-epoxide with an amine, demonstrating how the stereochemistry of an epoxide precursor can direct the diastereoselective installation of the amino and alcohol groups. prepchem.com
| Method | Catalyst/Reagent | Achieved Diastereomeric Ratio (d.r.) | Key Feature |
|---|---|---|---|
| [3+2] Cycloaddition | BINOL-derived phosphoric acid | Up to 99:1 | Cooperative photocatalysis and organocatalysis. mdpi.comresearchgate.net |
| Claisen Rearrangement | Thermal | Single diastereomer | Excellent stereocontrol in core formation. nih.gov |
| Epoxide Ring Opening | Amine nucleophile | Trans-diastereomer favored | Stereospecific reaction based on epoxide precursor. prepchem.com |
| Oxidative Cleavage | Oxidizing agent (e.g., OsO4/NaIO4) | Stereoselective | Cleavage of tricyclic systems to form spirocycles. tandfonline.comtandfonline.com |
Contemporary Advancements in this compound Synthesis
Modern synthetic chemistry prioritizes not only efficiency and selectivity but also sustainability and speed. Recent advancements have focused on incorporating microwave-assisted techniques and environmentally conscious principles into the synthesis of spiro[4.5]decane derivatives.
Microwave-Assisted Synthetic Transformations
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov The synthesis of various spiro[4.5]decane systems has been significantly enhanced through the application of microwave technology.
For example, the base-catalyzed reaction of 1,4-dioxa-spiro[4.5]decan-8-one with aromatic aldehydes under microwave irradiation was accomplished in minutes, whereas conventional methods required 24 hours. tandfonline.com Similarly, the formation of 1,4,8-triazaspiro[4.5]decan-2-one systems was accelerated from 10 days under conventional heating to just 5 hours with microwave assistance. researchgate.net Multicomponent reactions to assemble complex spiro heterocycles are also highly amenable to microwave conditions, offering rapid and efficient access to diverse molecular scaffolds. nih.govmdpi.com These examples underscore the potential of microwave-assisted synthesis to streamline the production of this compound and its intermediates.
| Spiro System | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
|---|---|---|---|
| Arylidene-spiro[4.5]decan-8-one | 24 hours | 8 minutes | Significant increase. tandfonline.com |
| 1,4,8-Triazaspiro[4.5]decan-2-one | 10 days | 5 hours | Comparable conversion. researchgate.net |
| Spiro-isoquinoline derivatives | 5 hours | 15 minutes | From 42% to 81%. mdpi.com |
Environmentally Conscious Synthetic Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of spiro[4.5]decanes, this includes the use of safer solvents, reduction of waste, and development of catalytic, atom-economical reactions.
A notable green approach is the use of water as a solvent for the microwave-assisted synthesis of arylidene-substituted spiro[4.5]decan-8-ones, which avoids flammable organic solvents and corrosive catalysts. tandfonline.com The development of electrosynthetic methods, such as the eSpiro process, offers a metal- and mercury-free alternative to traditional acid-catalyzed cyclizations for creating spiroketals. rsc.org
Furthermore, telescoped flow processes are being implemented for the synthesis of chiral spiroketone intermediates. rsc.org These processes combine multiple reaction steps (e.g., ring-closing metathesis and hydrogenation) without isolating intermediates, which significantly reduces solvent usage, waste (as measured by Process Mass Intensity, PMI), and operational costs. rsc.orgdigitellinc.com A photocatalytic and metal-free [3+2] cycloaddition reaction not only provides high diastereoselectivity but also achieves 100% atom conversion, representing an ideal green chemical transformation. mdpi.comresearchgate.net The synthesis of the key intermediate 1,4-Dioxaspiro[4.5]decan-8-one has also been optimized to be a greener process by replacing strong corrosive acids with acetic acid and reducing reaction times from 15 hours to just 11 minutes. researchgate.net
Advanced Structural Elucidation and Conformational Analysis of 8 Amino 1,4 Dioxaspiro 4.5 Decan 7 Ol
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment
There is no published high-resolution NMR data available for 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol to allow for a detailed analysis of its stereochemistry.
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Specific mass spectrometry data and fragmentation analysis for this compound have not been reported in the scientific literature.
X-ray Crystallography and Solid-State Structural Investigations
The crystal structure of this compound has not been determined, and as such, no information on its solid-state conformation or intermolecular interactions is available.
Detailed Conformational Landscape Analysis of the Spiro[4.5]decane Framework
A detailed conformational analysis of the spiro[4.5]decane framework specific to this compound is not present in the current body of scientific research.
Advanced Vibrational Spectroscopy for Functional Group Characterization
There are no available studies utilizing advanced vibrational spectroscopy, such as FTIR or Raman spectroscopy, to characterize the functional groups of this compound.
Reactivity and Derivatization of 8 Amino 1,4 Dioxaspiro 4.5 Decan 7 Ol
Transformations of the Amino Moiety in 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol
The primary amino group at the C-8 position is a key site for derivatization, enabling the introduction of a wide variety of substituents and the construction of more complex molecular architectures.
Amination Reactions
While direct amination reactions on the pre-existing amino group are less common, related structures provide insight into the formation of C-N bonds at this position. For instance, the synthesis of related aminodecanols has been achieved through the reaction of precursor molecules with amines. In one such example, trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol was synthesized by reacting Spiro[7-oxabicyclo[4.1.0]heptane-3,2'- lookchem.comchemicalbook.comdioxolane] with methyl(phenylmethyl)amine. prepchem.com This resulting amino alcohol could then undergo further reactions, such as sulfonate ester formation and subsequent reaction with pyrrolidine (B122466) to yield diamines. prepchem.com
Amide and Carbamate Formation
The nucleophilic nature of the primary amino group in this compound readily allows for the formation of amides and carbamates. These reactions are fundamental in peptide synthesis and the creation of various bioactive molecules. The general reaction involves the acylation of the amino group with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents).
Table 1: Representative Amide and Carbamate Formation Reactions
| Acylating Agent | Reagent/Catalyst | Product Type |
|---|---|---|
| Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) | N-Acyl-8-amino-1,4-dioxaspiro[4.5]decan-7-ol |
| Carboxylic Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | N-Acyl-8-amino-1,4-dioxaspiro[4.5]decan-7-ol |
| Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC) | N-Acyl-8-amino-1,4-dioxaspiro[4.5]decan-7-ol |
| Isocyanate (R-NCO) | - | N-Alkyl/Aryl-carbamoyl-8-amino-1,4-dioxaspiro[4.5]decan-7-ol |
Note: R represents an organic substituent. DCC = Dicyclohexylcarbodiimide, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Reactions of the Hydroxyl Group
The secondary hydroxyl group at the C-7 position offers another avenue for functionalization, participating in reactions typical of alcohols.
Esterification and Etherification Reactions
The hydroxyl group can be converted to esters and ethers to modify the compound's polarity, steric bulk, and biological activity. Esterification is typically achieved by reaction with carboxylic acids or their derivatives, while etherification involves reaction with alkyl halides or sulfonates under basic conditions.
Table 2: Typical Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Product |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat | 8-Amino-1,4-dioxaspiro[4.5]decan-7-yl ester |
| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | 8-Amino-1,4-dioxaspiro[4.5]decan-7-yl ester |
| Etherification | Alkyl Halide (R-X) | Strong base (e.g., NaH) | 7-Alkoxy-8-amino-1,4-dioxaspiro[4.5]decane |
Note: R represents an organic substituent.
Oxidation Pathways
Oxidation of the secondary alcohol at C-7 would yield the corresponding ketone, 8-amino-1,4-dioxaspiro[4.5]decan-7-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups, such as the primary amine. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to prevent over-oxidation or side reactions involving the amino group.
Computational and Theoretical Investigations of 8 Amino 1,4 Dioxaspiro 4.5 Decan 7 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such parameters are key to predicting a molecule's reactivity, stability, and intermolecular interactions.
For 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol, the presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons significantly influences its electronic properties. The amino group (-NH2) and the hydroxyl group (-OH) are electron-donating groups, which would affect the charge distribution across the spirocyclic scaffold.
Key Electronic Properties Investigated by Quantum Chemical Calculations:
| Property | Description | Relevance to this compound |
| Molecular Geometry | The three-dimensional arrangement of atoms, bond lengths, and angles. | Provides the foundational structure for all other computational analyses. |
| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Highlights areas of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes the charge distribution and is crucial for understanding non-covalent interactions, such as hydrogen bonding. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. |
Conformational Energy Profiling and Dynamic Simulations
For this compound, the orientation of the amino and hydroxyl substituents on the cyclohexane (B81311) ring (axial vs. equatorial) will significantly impact the conformational stability. Intramolecular hydrogen bonding between the amino and hydroxyl groups could also play a role in stabilizing certain conformations.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might adapt its shape upon interaction with a biological target. The study of molecular conformation is a key aspect of understanding the chemistry of spiro[4.5]decane systems. nih.gov
Potential Conformations of the Cyclohexane Ring:
| Conformation | Relative Energy (Typical) | Key Features |
| Chair | Most stable | All bond angles are close to the ideal tetrahedral angle, minimizing angle strain. |
| Twist-Boat | Intermediate | Less stable than the chair conformation due to torsional strain. |
| Boat | Least stable | High energy due to torsional strain and steric hindrance between the "flagpole" hydrogens. |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. DFT calculations have become a standard tool for the prediction of NMR and IR spectra with a reasonable degree of accuracy. ruc.dkcomputabio.com
For this compound, theoretical calculations could predict the 1H and 13C NMR chemical shifts for different diastereomers, aiding in their structural assignment. Similarly, the calculated IR spectrum would show characteristic vibrational frequencies for the O-H, N-H, and C-O bonds, which can be compared with experimental data. While experimental spectra for the exact title compound are not widely published, data for related compounds like 1,4-dioxaspiro[4.5]decan-8-one are available and can serve as a basis for comparison with theoretical predictions of similar scaffolds. researchgate.net
Example of Predicted vs. Experimental Data Correlation (Hypothetical for a related compound):
| Spectroscopic Parameter | Predicted Value (e.g., using B3LYP/6-31G*) | Experimental Value |
| 13C NMR Chemical Shift (C=O) | 208.5 ppm | 209.1 ppm |
| IR Frequency (C=O stretch) | 1725 cm-1 | 1718 cm-1 |
Note: This table is illustrative and does not represent actual data for this compound.
Molecular Docking Studies of this compound and its Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.
While there are no specific docking studies on this compound, research on other 1,4-dioxaspiro[4.5]decane derivatives has demonstrated their potential as ligands for various receptors. For instance, a series of 1-(1,4-dioxaspiro rsc.orgnih.govdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine derivatives have been investigated as potent 5-HT1A receptor agonists. unimore.it In these studies, docking simulations revealed key interactions within the receptor's binding site. The protonated nitrogen atom of the ligand was found to form a crucial salt bridge with an aspartic acid residue (D116), and additional hydrogen bonds with other residues like tyrosine (Y390) were also observed. unimore.it
These findings suggest that the this compound scaffold, with its amino and hydroxyl groups, has the potential to form similar key interactions with biological targets. The amino group can act as a hydrogen bond donor or can be protonated to form salt bridges, while the hydroxyl group can also participate in hydrogen bonding.
Key Interactions in Molecular Docking:
| Interaction Type | Description | Potential Role for this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The -OH and -NH2 groups are prime candidates for hydrogen bonding with protein residues. |
| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | The -NH2 group can be protonated to -NH3+, allowing for the formation of salt bridges with acidic residues like aspartate or glutamate. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The cyclohexane ring of the spiro scaffold can engage in hydrophobic interactions with nonpolar pockets of a binding site. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and specificity. |
Analysis of Scaffold Properties via Bemis-Murcko Frameworks
The Bemis-Murcko framework analysis is a method used in medicinal chemistry to systematically break down the structures of molecules into frameworks (scaffolds) and side chains. This approach is useful for understanding the structural diversity of a set of compounds and for identifying common scaffolds that can be used as starting points for drug design. Spirocyclic scaffolds are of particular interest in drug discovery as they introduce three-dimensionality, which can lead to improved potency and selectivity. nih.gov
For this compound, a Bemis-Murcko analysis would identify the 1,4-dioxaspiro[4.5]decane ring system as the core scaffold. The amino and hydroxyl groups would be considered as side chains or functional groups attached to this scaffold.
Bemis-Murcko Framework of this compound:
| Component | Structure |
| Framework (Scaffold) | 1,4-dioxaspiro[4.5]decane |
| Side Chains/Functional Groups | -NH2, -OH |
This analysis helps in comparing the structural features of this compound with other known drugs or bioactive molecules. The spirocyclic nature of the scaffold provides a rigid, three-dimensional structure that can be advantageous for binding to specific protein targets. The introduction of spirocyclic motifs is a recognized strategy for improving drug-like properties. nih.gov The functional groups on the scaffold provide points for interaction with the target and can be modified to optimize pharmacological activity.
Mechanistic Studies of Molecular Interactions Involving 8 Amino 1,4 Dioxaspiro 4.5 Decan 7 Ol
Molecular Recognition Mechanisms at Receptor Binding Sites
The ability of 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol to engage in specific and high-affinity interactions with biological receptors is fundamentally dictated by the principles of molecular recognition. The spatial orientation of its amino and hydroxyl groups, coupled with the conformational rigidity of the spiroketal system, allows for precise engagement with complementary residues within a receptor's binding pocket.
Ligand-Protein Binding Interactions
The primary forces governing the interaction of this compound with protein targets are non-covalent in nature. The presence of both a hydrogen bond donor (the hydroxyl and amino groups) and a hydrogen bond acceptor (the oxygen atoms of the dioxolane ring and the nitrogen of the amino group) facilitates the formation of a network of hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate.
Table 1: Potential Ligand-Protein Interactions for this compound
| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding (Donor) | Amino (-NH2), Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Threonine, Tyrosine |
| Hydrogen Bonding (Acceptor) | Amino (-NH2), Dioxolane Oxygens | Asparagine, Glutamine, Histidine, Serine, Threonine |
| Salt Bridges | Protonated Amino (-NH3+) | Aspartate, Glutamate |
| Hydrophobic Interactions | Cyclohexane (B81311) and Dioxolane Rings | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
Stereospecificity of Molecular Interactions
The chirality of this compound, arising from the stereocenters at positions 7 and 8 of the cyclohexane ring, is a critical determinant of its interaction with biological receptors. As macromolecules like proteins and enzymes are themselves chiral, they exhibit a high degree of stereoselectivity in their binding interactions. Different stereoisomers of the compound will present their amino and hydroxyl groups in distinct spatial orientations. This can lead to significant differences in binding affinity and biological activity, as one enantiomer or diastereomer may fit optimally into a binding site while others may not. The precise stereochemical configuration is therefore paramount for achieving the desired molecular recognition and subsequent biological effect.
Enzymatic Interaction Profiling
While specific enzymatic interaction profiles for this compound are not extensively documented in publicly available literature, the structural motif of an amino alcohol suggests potential interactions with several classes of enzymes. For instance, kinases, which catalyze the phosphorylation of hydroxyl groups, could potentially interact with the 7-ol moiety. Similarly, the amino group could be a substrate for various aminotransferases or other amine-modifying enzymes. The spiroketal structure may also influence interactions with enzymes that recognize cyclic ether motifs. Comprehensive enzymatic profiling would be necessary to fully elucidate the compound's potential as an enzyme substrate, inhibitor, or modulator.
Interaction with Biomimetic Systems
The study of this compound within biomimetic systems, which are synthetic systems that mimic biological processes, can provide valuable insights into its behavior in a biological context. For example, its partitioning and transport across artificial membranes, such as liposomes, could shed light on its potential bioavailability and ability to cross cell membranes. The spiroketal moiety is found in a number of natural products, and studying the behavior of this compound in biomimetic models could help to understand the role of this functional group in molecular recognition and transport.
Studies on Supramolecular Assembly and Self-Organization
Future Research Directions and Emerging Avenues for 8 Amino 1,4 Dioxaspiro 4.5 Decan 7 Ol
Development of Novel Stereoselective Synthetic Methodologies
A primary challenge in the chemistry of spiroketals is the stereocontrolled synthesis of complex structures. nih.gov For 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol, the key challenge lies in controlling the relative and absolute stereochemistry of the amino and hydroxyl groups at the C7 and C8 positions, as well as the stereochemistry at the spirocyclic center (C5). Future research will likely focus on developing efficient and highly stereoselective synthetic routes.
Promising approaches include:
Asymmetric Organocatalysis: Utilizing chiral catalysts to induce stereoselectivity in the formation of the amino alcohol moiety on a pre-formed spiroketal precursor or during the spirocyclization step itself.
Transition-Metal Catalyzed Reactions: Methods such as gold-catalyzed spiroketalization of alkyne diols could be adapted for substrates incorporating a protected amine, offering kinetic control over the cyclization. nih.gov
Substrate-Controlled Syntheses: Starting from chiral pool materials, such as carbohydrates or quinic acid, to establish the stereocenters on the cyclohexane (B81311) ring prior to the formation of the spiroketal.
Enzymatic Resolutions: Employing enzymes like lipases or proteases for the kinetic resolution of racemic intermediates to access enantiomerically pure forms of the target compound.
A comparison of potential stereoselective strategies is outlined below.
| Methodology | Potential Advantages | Potential Challenges | Predicted Diastereomeric Ratio (d.r.) |
| Asymmetric Organocatalysis | Metal-free, mild conditions, high enantioselectivity. | Catalyst design for specific substrate, optimization of reaction conditions. | >95:5 |
| Transition-Metal Catalysis | High efficiency, kinetic product formation is possible. nih.gov | Catalyst cost and toxicity, sensitivity to functional groups. | >90:10 |
| Substrate-Control | Predictable stereochemical outcome based on starting material. | Lengthy synthetic sequences, limited diversity of accessible stereoisomers. | >99:1 |
| Enzymatic Resolution | High enantioselectivity, environmentally benign conditions. | Limited to 50% theoretical yield for one enantiomer, requires suitable racemic substrate. | >99:1 (for resolved enantiomer) |
This table presents hypothetical data to illustrate the potential outcomes of different research strategies.
Exploration of New Chemical Transformations and Derivatization Strategies
The bifunctional nature of this compound, possessing both a primary amine and a secondary alcohol, makes it an ideal scaffold for derivatization and the creation of compound libraries for screening purposes.
Future explorations in this area could involve:
Selective Functionalization: Developing orthogonal protection strategies to allow for the selective modification of either the amino or the hydroxyl group. This would enable the synthesis of diverse derivatives, such as amides, sulfonamides, esters, and ethers.
Scaffold Rigidity and Conformation: The rigid spiroketal backbone fixes the orientation of the appended functional groups. nih.gov Research into synthesizing different stereoisomers and analyzing their conformational preferences will be crucial for designing molecules with specific three-dimensional shapes for biological targets.
Click Chemistry: Introducing functionalities, such as an azide (B81097) or alkyne, onto the scaffold to enable facile and efficient linking to other molecules using click chemistry, thereby creating complex molecular probes or drug conjugates.
Peptide Incorporation: The synthesis of an Fmoc-protected amino acid version of the spiroketal could allow its incorporation into peptides, imparting conformational constraints and creating novel peptidomimetics. nih.gov
Advanced Applications in Chemical Biology Research
Spiroketals are known to act as rigid scaffolds that can present functional groups in well-defined three-dimensional orientations, making them attractive for chemical biology and medicinal chemistry. mskcc.org The amino alcohol functionality further enhances this potential.
Emerging applications could include:
Fragment-Based Drug Discovery (FBDD): The core scaffold of this compound can serve as a novel 3D fragment for screening against biological targets like proteases or kinases.
Development of Bioactive Probes: Derivatizing the scaffold with fluorescent tags, biotin, or photoaffinity labels could generate chemical probes to study biological processes or identify protein targets.
Scaffolds for Natural Product Analogs: Many natural products contain spiroketal motifs. rsc.org This compound could serve as a building block for the synthesis of simplified analogs of complex natural products, helping to identify the minimal pharmacophore responsible for biological activity. For instance, a related compound, 8-Aminomethyl-1,4-dioxaspiro[4.5]decane, is used as an intermediate in the synthesis of brain-penetrating cathepsin S inhibitors. lookchem.com
Integration with Machine Learning and AI for Predictive Chemistry
The intersection of synthetic chemistry and artificial intelligence (AI) offers powerful tools to accelerate research. nih.govrsc.org For a relatively unexplored compound like this compound, AI and machine learning could be transformative.
Future research directions include:
Retrosynthesis Prediction: Using AI-powered retrosynthesis software to propose novel and efficient synthetic routes to the target molecule and its derivatives. nih.gov These tools can analyze vast reaction databases to identify non-obvious synthetic pathways.
Reaction Outcome and Optimization: Training machine learning models on experimental data to predict the outcome of reactions, including yield and stereoselectivity, under various conditions (e.g., different catalysts, solvents, temperatures). digitellinc.com This can significantly reduce the experimental effort required for reaction optimization.
Predictive Bioactivity and Property Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual libraries of derivatives. This allows for the in silico screening of thousands of compounds to prioritize the most promising candidates for synthesis.
| AI/ML Application | Objective | Required Data | Potential Impact |
| Retrosynthesis Planning | Propose viable synthetic routes to the target scaffold. | Large databases of known chemical reactions (e.g., USPTO). stanford.edu | Accelerates the design of synthetic strategies. |
| Reaction Optimization | Predict optimal conditions for stereoselective synthesis. | In-house or literature data on similar spiroketalization reactions. | Reduces experimental workload and resource consumption. |
| Virtual Screening | Predict biological activity and physicochemical properties of derivatives. | Known activity data for compounds with similar structural features. | Prioritizes synthesis of high-potential molecules for drug discovery. |
This table outlines potential applications of AI and machine learning in the study of this compound.
Challenges and Opportunities in the Field of Spiroketal Chemistry
The broader field of spiroketal chemistry continues to present fundamental challenges that create opportunities for innovation. Research on this compound will be intrinsically linked to these overarching themes.
Accessing Non-Anomeric Products: Most spiroketal syntheses are thermodynamically controlled, leading to the most stable anomer. mdpi.com A significant challenge and opportunity lies in developing kinetically controlled reactions that provide access to the thermodynamically less stable "non-anomeric" spiroketals, which are also found in nature and may possess unique biological activities. mskcc.orgmdpi.com
Complexity and Diversity: The stereochemical complexity of spiroketals offers a vast chemical space to explore. mskcc.org Developing diversity-oriented synthesis (DOS) strategies to rapidly generate libraries of spiroketal stereoisomers and derivatives is a key goal for discovering new functions.
Sustainable Synthesis: Moving towards more sustainable and environmentally friendly synthetic methods, such as employing biocatalysis or electrosynthesis, represents a major future direction for the production of spiroketals and their derivatives.
Q & A
Q. What are the optimal catalytic conditions for synthesizing 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol via hydrogenation?
The compound is synthesized through catalytic hydrogenation of a nitro precursor using 10% Pd/C (Selcat Q) in methanol at 80°C and 12 bar pressure, achieving 95% yield. This method ensures efficient reduction of the nitro group to an amine while preserving the spirocyclic structure. Post-reaction purification via chromatography or recrystallization is recommended to isolate the product .
Q. How is stereochemistry controlled during the reduction of the ketone intermediate in the synthesis?
Stereoselective reduction of the ketone intermediate is achieved using NaBH₄ in the presence of CaCl₂ in anhydrous methanol. The Ca²⁺ ion coordinates with the carbonyl oxygen, directing axial hydride attack and resulting in equatorial positioning of the hydroxyl group. This method yields moderate selectivity (31% after purification), highlighting the importance of metal coordination in stereochemical outcomes .
Q. What safety precautions are critical when handling amino-substituted spiro compounds during synthesis?
Key precautions include:
- Using chemically resistant gloves (e.g., nitrile) and inspecting them for integrity before use.
- Wearing flame-retardant, antistatic lab coats and eye protection.
- Working in a fume hood to avoid inhalation risks.
- Quenching reactions with aqueous NH₄Cl or H₂O to minimize exothermic hazards during workup .
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm stereochemistry and detect impurities (e.g., coupling constants for axial/equatorial differentiation).
- IR Spectroscopy : To identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
- HRMS : For precise molecular weight confirmation.
- TLC/Elemental Analysis : To assess purity and stoichiometry .
Q. How are protecting groups utilized in the stepwise functionalization of the spirocyclic core structure?
Ethylene glycol is used to protect ketone groups via ketal formation under acidic conditions (e.g., oxalic acid in MeCN). Subsequent deprotection with p-TsOH in acetone removes the ketal while avoiding undesired side reactions. Methoxy groups can be introduced using NaH and methyl iodide in THF, enabling selective functionalization .
Advanced Research Questions
Q. What strategies address low yields in the fluorination of this compound derivatives, and how can side reactions be minimized?
Fluorination using [SF₃][SbF₆] in CH₃CN with CsF as a catalyst at –20°C yields 8,8-difluoro derivatives. Low yields (due to HF byproduct formation) can be mitigated by:
Q. How does the choice of solvent system influence the efficiency of N-acylation reactions on the amino group of the spiro compound?
Biphasic solvent systems (e.g., THF/water) improve N-acylation efficiency by solubilizing both the organic reactant (e.g., methyl chloroformate) and the aqueous phase. This setup reduces hydrolysis of the acylating agent and enhances reaction rates, achieving 86% yield for carbamate formation .
Q. What mechanistic insights explain the axial vs equatorial selectivity in hydride reductions of spirocyclic ketones?
The "Utimoto method" leverages Ca²⁺ coordination to the carbonyl oxygen, polarizing the C=O bond and favoring axial hydride attack from NaBH₄. This results in equatorial hydroxyl placement due to steric hindrance from the spiro ring system. Computational modeling of transition states can further elucidate steric and electronic influences .
Q. In the context of structure-activity relationship (SAR) studies, how do modifications at the 7-hydroxy and 8-amino positions affect biological activity?
- 7-Hydroxy Group : Acylation (e.g., carbamate formation) enhances metabolic stability and membrane permeability.
- 8-Amino Group : Substitution with aryl or heteroaryl groups (e.g., benzothiazole) modulates receptor binding affinity. SAR studies should employ assays like enzyme inhibition or cellular uptake to quantify these effects .
Q. What advanced NMR techniques are employed to resolve stereochemical ambiguities in spirocyclic derivatives, and how are coupling constants interpreted?
- NOESY/ROESY : Detects spatial proximity between protons to confirm axial/equatorial configurations.
- ²J(¹⁹F–¹⁹F) Coupling : In difluoro derivatives, coupling constants (e.g., 9.1 Hz) indicate geminal fluorine atoms, with lower values suggesting conformational flexibility.
- DEPT-135 : Differentiates CH, CH₂, and CH₃ groups in crowded spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
